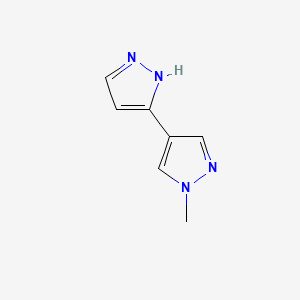

1'-methyl-1H,1'H-3,4'-bipyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1’-methyl-1H,1’H-3,4’-bipyrazole” is a type of bipyrazole compound. Bipyrazoles are critical structural motifs often observed in natural products, functional materials, and molecules of medicinal interest . They have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .

Synthesis Analysis

The synthesis of bipyrazoles involves various methods such as vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group . The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .

Chemical Reactions Analysis

The chemical reactions involving bipyrazoles are complex and diverse. For instance, the oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system led to the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of bipyrazoles can vary depending on their specific structure and composition. For instance, the presence of an amino group in nitropyrazole derivatives not only improves the thermal stability and in many cases also the density of such compounds, but also provides opportunities for the introduction of additional energetic functional groups .

科学的研究の応用

Synthesis of Bipyrazole Derivatives

“1’-methyl-1H,1’H-3,4’-bipyrazole” is used in the synthesis of bipyrazole and 1,3,4-thiadiazole derivatives . It’s involved in various reactions as a reagent for the preparation of new pyrazolylhydrazonoyl bromides .

Preparation of Aminothiazoles

This compound is used as a reagent for the preparation of aminothiazoles, which are known to be γ-secretase modulators . These modulators are important in the study of Alzheimer’s disease and other neurodegenerative disorders.

Potential JAK2 Inhibitors

“1’-methyl-1H,1’H-3,4’-bipyrazole” is used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors . JAK2 inhibitors are being researched for their potential in myeloproliferative disorders therapy.

TGF-β1 and Active A Signaling Inhibitors

This compound is also used in the synthesis of pyridine derivatives, which are TGF-β1 and active A signaling inhibitors . These inhibitors are being studied for their potential in the treatment of various diseases, including cancer.

Inhibitors of c-Met Kinase

“1’-methyl-1H,1’H-3,4’-bipyrazole” is used in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase . These inhibitors are being researched for their potential in the treatment of cancer.

Anticancer, Antibacterial, and Antiviral Agents

1,3’-bipyrazoles, which can be synthesized using “1’-methyl-1H,1’H-3,4’-bipyrazole”, display a broad variety of therapeutic activities . They have been reported to possess potential anticancer, antibacterial, and antiviral activities .

Pesticides and Lithium Ionophores

Bipyrazoles synthesized using “1’-methyl-1H,1’H-3,4’-bipyrazole” have been developed as pesticides and lithium ionophores . They are also used in the photographic and paint industry .

Fungicides

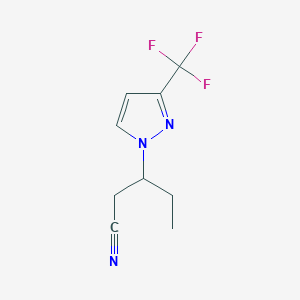

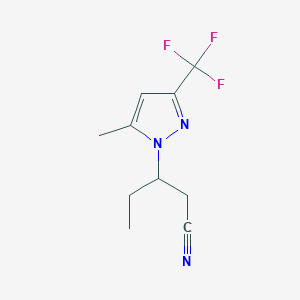

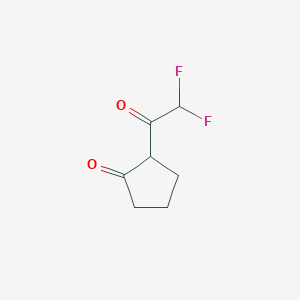

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, which can be synthesized using “1’-methyl-1H,1’H-3,4’-bipyrazole”, has been used in the development of several commercial fungicides .

作用機序

The mechanism of action of bipyrazoles is not fully understood. However, they are known to interact with DNA, which makes them potential targets for drug development .

Safety and Hazards

将来の方向性

The future directions in the study of bipyrazoles include the design of new, safe, and environmentally benign energetic materials . There is also a significant interest in the synthesis and characterization of polynitrogen heterocycles . The development of new palladium (II) complexes of platinum (II) analogs as antineoplastic agents is another promising direction .

特性

IUPAC Name |

1-methyl-4-(1H-pyrazol-5-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHPLFBPBOGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-methyl-1H,1'H-3,4'-bipyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B7785217.png)

![methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785235.png)

![methyl 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785240.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7785244.png)

![methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785267.png)

![methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785272.png)

![3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B7785279.png)

![Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785306.png)